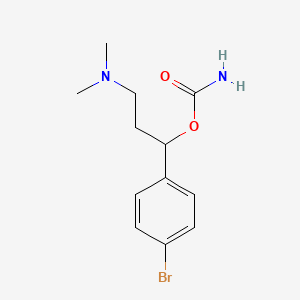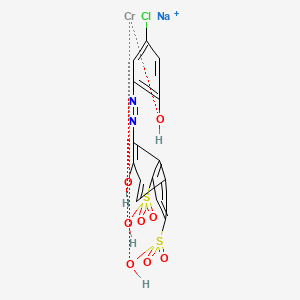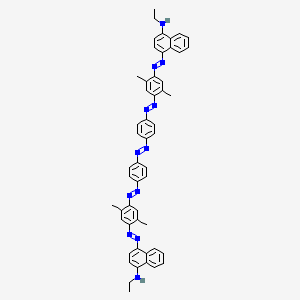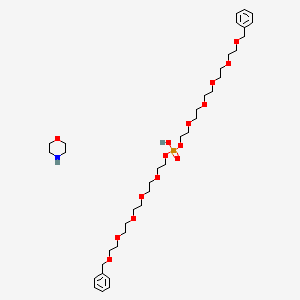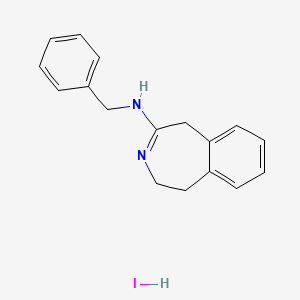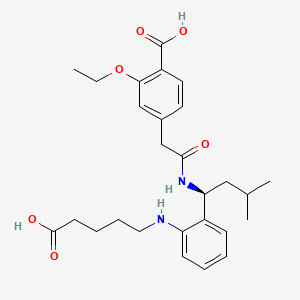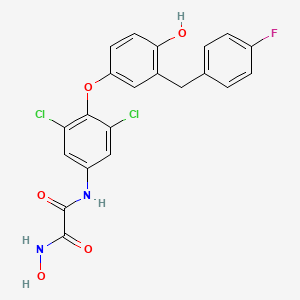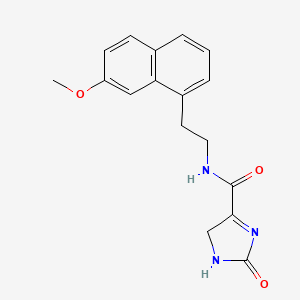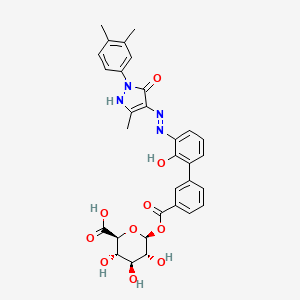
Eltrombopag metabolite M2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eltrombopag metabolite M2 is a minor circulating component of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. Metabolite M2 is formed through the metabolic processes in the body and plays a role in the overall pharmacokinetics of eltrombopag .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of eltrombopag involves multiple steps, including the formation of intermediate compounds. The preparation of eltrombopag metabolite M2 specifically involves the acyl glucuronidation of eltrombopag. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the reaction .
Industrial Production Methods
Industrial production of eltrombopag and its metabolites involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The specific conditions for the synthesis of metabolite M2 are optimized to achieve maximum yield and purity .
化学反応の分析
Types of Reactions
Eltrombopag metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced forms of the compound. These products are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structures and properties .
科学的研究の応用
Eltrombopag metabolite M2 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of analytical methods for drug testing and quality control
作用機序
Eltrombopag metabolite M2 exerts its effects by interacting with specific molecular targets and pathways. The primary mechanism involves the binding to the thrombopoietin receptor, which stimulates the production of platelets in the bone marrow. This interaction activates downstream signaling pathways, including the phosphorylation of STAT and JAK proteins, leading to increased platelet production .
類似化合物との比較
Similar Compounds
Similar compounds to eltrombopag metabolite M2 include other thrombopoietin receptor agonists such as:
Romiplostim: A peptide-based thrombopoietin receptor agonist.
Avatrombopag: A small-molecule thrombopoietin receptor agonist.
Uniqueness
This compound is unique due to its specific metabolic pathway and the formation of acyl glucuronides. This distinguishes it from other thrombopoietin receptor agonists, which may have different metabolic profiles and mechanisms of action .
特性
CAS番号 |
1396009-05-4 |
|---|---|
分子式 |
C31H30N4O10 |
分子量 |
618.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H30N4O10/c1-14-10-11-19(12-15(14)2)35-28(40)22(16(3)34-35)33-32-21-9-5-8-20(23(21)36)17-6-4-7-18(13-17)30(43)45-31-26(39)24(37)25(38)27(44-31)29(41)42/h4-13,24-27,31,34,36-39H,1-3H3,(H,41,42)/t24-,25-,26+,27-,31-/m0/s1 |
InChIキー |
QDBVJVOQHXJYEG-KCCIZHGZSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


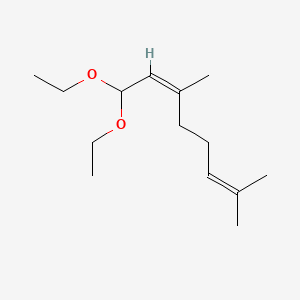
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)

